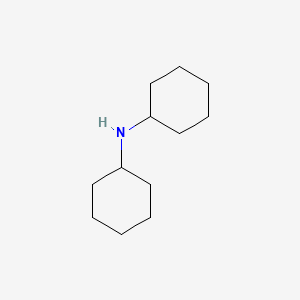
Dicyclohexylamine
Cat. No. B1670486
Key on ui cas rn:
101-83-7
M. Wt: 181.32 g/mol
InChI Key: XBPCUCUWBYBCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04851547
Procedure details


In a Meyer's flask having an inner volume of 300 ml, 100 g of orthoxylene and 60 g of sulfuric acid were dispersed. Then the Meyer's flask was kept cooled in a water bath, 122 g of cyclohexylamine was added dropwise thereto to obtain a xylene slurry of white crystals of dicyclohexylamine salt of sulfuric acid.




Name

Name
Identifiers


|
REACTION_CXSMILES
|
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[CH:6]1([NH2:12])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>C1(C)C(C)=CC=CC=1>[CH:6]1([NH:12][CH:6]2[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.[S:1](=[O:3])(=[O:2])([OH:5])[OH:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
122 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Step Four
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were dispersed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then the Meyer's flask was kept cooled in a water bath
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)NC1CCCCC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(O)(O)(=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
